Caramiphen edisylate

描述

Caramiphen edisylate is a cholinergic antagonist primarily used in the treatment of Parkinson’s disease. It is also utilized, in combination with phenylpropanolamine, as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions . This compound exhibits both peripheral and central antitussive effects .

准备方法

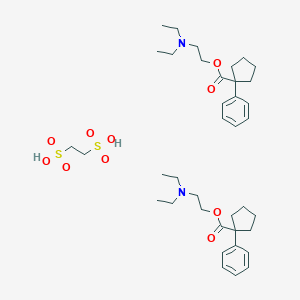

Synthetic Routes and Reaction Conditions: The synthesis of caramiphen edisylate involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with ethane-1,2-disulfonic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Caramiphen edisylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Properties

Caramiphen edisylate acts primarily as a muscarinic acetylcholine receptor antagonist , specifically targeting the M1 subtype. This action is significant in treating conditions characterized by excessive cholinergic activity, such as Parkinson's disease and certain types of seizures.

- Anticonvulsant Effects : Research indicates that CED exhibits anticonvulsant properties through its antagonism of the NMDA (N-methyl-D-aspartate) receptor, which is crucial in mediating excitatory neurotransmission. Studies have shown that CED can reduce seizure duration and cognitive impairment in animal models exposed to nerve agents like sarin and soman .

- Cognitive Preservation : In experiments involving rats, CED has been demonstrated to prevent downregulation of AMPA receptors, which are essential for learning and memory. This suggests potential benefits in preserving cognitive functions following exposure to neurotoxic agents .

Therapeutic Uses

2.1. Treatment of Parkinson's Disease

Caramiphen has historically been used in the management of Parkinson's disease due to its ability to alleviate symptoms associated with dopaminergic deficits. It helps mitigate tremors and rigidity by reducing cholinergic overactivity in the central nervous system .

2.2. Cough Suppression

In combination with phenylpropanolamine, caramiphen has been employed as a cough suppressant. Its anticholinergic effects contribute to reducing bronchial secretions, thereby alleviating cough symptoms .

2.3. Local Anesthesia

Caramiphen is also utilized in local anesthesia, where it suppresses voltage-gated sodium currents, leading to decreased neuronal excitability and pain sensation .

3.1. Efficacy Against Nerve Agent Exposure

A significant body of research has focused on the efficacy of CED in counteracting the effects of nerve agents:

- Study Overview : In a study involving male Sprague-Dawley rats, CED was administered prior to exposure to soman. Results indicated that rats pretreated with CED exhibited significantly reduced signs of cholinergic toxicity compared to controls treated with other antimuscarinics like scopolamine .

- Mechanism of Action : The anticonvulsant effect of CED was attributed not only to its NMDA antagonism but also to its anticholinergic properties, which together provide a synergistic effect in managing seizures induced by nerve agents .

3.2. Comparative Studies with Other Anticholinergics

Research comparing CED with other anticholinergic drugs has highlighted its superior efficacy:

- In experiments assessing the protective effects against NMDA lethality, CED demonstrated a higher potency compared to other anticholinergics like biperiden and benactyzine . This positions CED as a promising candidate for further development as an anticonvulsant treatment for nerve agent casualties.

Summary of Key Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Parkinson's Disease | Muscarinic M1 antagonist | Reduces tremors and rigidity |

| Cough Suppression | Anticholinergic effects | Decreases bronchial secretions |

| Local Anesthesia | Voltage-gated sodium channel suppression | Reduces neuronal excitability |

| Anticonvulsant (Nerve Agents) | NMDA receptor antagonist + anticholinergic | Effective in reducing seizure duration and toxicity |

作用机制

Caramiphen edisylate exerts its effects by blocking acetylcholine receptors, specifically muscarinic acetylcholine receptors M1 and M2. By inhibiting these receptors, it reduces the overactivity of acetylcholine, leading to the relaxation of bronchial muscles and a decrease in bronchospasms. This mechanism also helps reduce mucus secretion in the respiratory tract . Additionally, its central nervous system effects can be beneficial in treating certain neurological disorders .

相似化合物的比较

Caramiphen edisylate is compared with other cholinergic antagonists such as:

Atropine: Both are anticholinergic agents, but this compound has additional antitussive properties.

Scopolamine: Similar in its anticholinergic effects, but this compound is more effective in treating respiratory conditions.

Benztropine: Used in Parkinson’s disease, but this compound has broader applications in respiratory therapy.

Uniqueness: this compound’s combination of anticholinergic, antitussive, and neuroprotective properties makes it unique among similar compounds .

生物活性

Caramiphen edisylate (CED) is an anticholinergic compound with notable antiglutamatergic properties, primarily investigated for its potential therapeutic applications in conditions related to nerve agent exposure and seizure management. This article reviews its biological activity, focusing on its pharmacological mechanisms, efficacy in various studies, and implications for treatment protocols.

Pharmacological Profile

Caramiphen acts primarily as a muscarinic acetylcholine receptor antagonist, particularly targeting the M1 receptor. This action contributes to its anticholinergic effects, which are essential in counteracting the cholinergic crisis induced by nerve agents like soman and sarin. Additionally, CED exhibits NMDA receptor antagonistic properties, which may provide neuroprotective effects during glutamatergic excitotoxicity associated with seizures.

- Anticholinergic Activity : Caramiphen's ability to block cholinergic receptors helps mitigate excessive cholinergic signaling during nerve agent exposure. This property is crucial in reducing symptoms associated with cholinergic toxicity, such as seizures and cognitive impairments .

- Antiglutamatergic Properties : By antagonizing NMDA receptors, CED can reduce glutamate-mediated excitotoxicity, which is particularly beneficial in preventing status epilepticus following exposure to nerve agents .

- GABAergic Modulation : Research indicates that caramiphen facilitates GABA-evoked currents at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action suggests the presence of distinct binding sites on GABAA receptors, potentially contributing to its anticonvulsant properties .

Efficacy in Animal Studies

Several studies have evaluated the effectiveness of caramiphen in animal models exposed to nerve agents:

- Neuroprotection and Seizure Control : In a study involving male rats exposed to soman, caramiphen was administered as an adjunct to standard treatments (atropine and diazepam). Results showed that caramiphen significantly reduced seizure activity and neurodegeneration compared to diazepam alone. Behavioral tests indicated preserved cognitive function and motor coordination in treated animals .

- Comparison with Other Treatments : Caramiphen demonstrated superior efficacy compared to other anticholinergic drugs like scopolamine in mitigating cholinergic toxicity and enhancing survival rates post-exposure to lethal doses of soman .

- Long-term Effects : A longitudinal study revealed that rats treated with caramiphen exhibited less neuronal degeneration in limbic structures compared to those treated with midazolam, suggesting a protective effect against long-term neurological damage following nerve agent exposure .

Case Studies and Clinical Implications

Case Study 1: Adjunct Therapy for Nerve Agent Exposure

In a controlled experiment, rats were subjected to 1.2 LD50 of GD (soman) and treated with a combination of atropine and caramiphen. The findings indicated that caramiphen not only reduced seizure frequency but also improved cognitive outcomes when administered even 30 minutes post-exposure .

Case Study 2: Comparative Efficacy

A comparative study involving CED and other anticonvulsants showed that CED effectively terminated seizures induced by soman more rapidly than diazepam alone, emphasizing its potential role as a frontline treatment in chemical warfare scenarios .

Summary of Key Findings

| Study | Model Used | Treatment | Outcome |

|---|---|---|---|

| Raveh et al., 2008 | Rats exposed to sarin | Atropine + Caramiphen | Reduced cholinergic toxicity; preserved cognitive function |

| Figueiredo et al., 2011 | Rats exposed to soman | Caramiphen + Diazepam | Attenuated seizure activity; decreased neuropathological damage |

| Myhrer et al., 2008 | Rats with nerve agent exposure | Caramiphen vs. Scopolamine | Caramiphen more effective than scopolamine in protecting against cognitive deficits |

属性

IUPAC Name |

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANIDACEBXZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047835 | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-86-0 | |

| Record name | Caramiphen edisylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caramiphen edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caramiphen hydrogen edisilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARAMIPHEN EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。